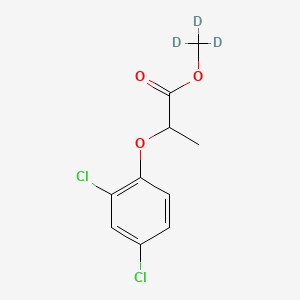

Dichlorprop-methyl ester-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

trideuteriomethyl 2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3/i2D3 |

InChI Key |

SCHCPDWDIOTCMJ-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Dichlorprop-methyl ester-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-methyl ester-d3 is the deuterated form of Dichlorprop-methyl ester, a derivative of the herbicide Dichlorprop (B359615). Its primary application in a scientific setting is as an internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift from the endogenous analyte, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of its properties, analytical methodologies, and relevant experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both Dichlorprop-methyl ester and its deuterated analog is presented below. These properties are essential for method development, particularly for mass spectrometry and chromatography.

| Property | Dichlorprop-methyl ester | This compound |

| Chemical Formula | C₁₀H₁₀Cl₂O₃[1][2] | C₁₀H₇D₃Cl₂O₃[3] |

| Average Molecular Weight | 249.09 g/mol [1][2][4] | 252.11 g/mol [3] |

| Monoisotopic Mass | 248.0007 g/mol [2] | 251.0196 g/mol (Calculated) |

| Appearance | White solid[5] | Not specified, typically a solid or in solution |

| Purity (Typical) | ≥98%[5] | Isotopic Purity: ≥98% (typical for commercially available standards) |

Analytical Methodologies: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is central to the isotope dilution method. This technique involves adding a known quantity of the deuterated standard to a sample prior to extraction and analysis. The ratio of the analyte to the internal standard is then measured by mass spectrometry. This ratio is used to calculate the concentration of the native analyte, effectively compensating for any losses during sample processing or fluctuations in instrument response.

Mass Spectrometry

For quantitative analysis using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the preferred mode. This involves selecting a specific precursor ion (Q1) and a characteristic product ion (Q3) for both the analyte and the internal standard.

Predicted MRM Transitions:

Based on the fragmentation pattern of Dichlorprop-methyl ester, the primary fragmentation occurs at the ester linkage. The precursor ion in positive electrospray ionization (ESI+) would be the protonated molecule [M+H]⁺.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |

| Dichlorprop-methyl ester | 249.0 | 163.0 | The product ion corresponds to the dichlorophenoxy moiety. |

| This compound | 252.0 | 163.0 | The product ion is expected to be the same as the non-deuterated form as the deuterium atoms are on the methyl ester group which is lost. |

Note: Optimal collision energies for these transitions should be determined empirically on the specific mass spectrometer being used.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Dichlorprop using this compound as an internal standard.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of Dichlorprop from water and soil samples, incorporating the use of this compound as an internal standard.

Analysis in Water Samples

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Acidify the sample to a pH of less than 2 with concentrated sulfuric acid.

-

Transfer the sample to a separatory funnel.

-

Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

The sample is now ready for GC-MS/MS or LC-MS/MS analysis.

Analysis in Soil Samples

4.2.1. Sample Preparation: Solid-Liquid Extraction (SLE)

-

Weigh 10 g of a homogenized soil sample into a centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.

-

Vortex the sample for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.[6]

-

Centrifuge the sample at 2000 rpm for 10 minutes.[6]

-

Decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

-

Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: See Table in Section 3.1. Dwell time for each transition should be optimized for sufficient data points across the chromatographic peak.

-

Instrumental Analysis: LC-MS/MS

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: See Table in Section 3.1. Optimize collision energies and other source parameters for the specific instrument.

-

Signaling Pathways and Logical Relationships

The logical relationship in an isotope dilution quantitative method is straightforward and relies on the parallel behavior of the analyte and the internal standard.

This diagram illustrates that both the analyte and the internal standard undergo the same experimental processes. By measuring the final ratio of their signals and knowing the initial amount of the internal standard added, the initial concentration of the analyte can be accurately determined, regardless of process inefficiencies.

References

- 1. Dichlorprop-methyl [webbook.nist.gov]

- 2. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dichlorprop-methyl [webbook.nist.gov]

Dichlorprop-methyl ester-d3 chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dichlorprop-methyl ester-d3, a deuterated analog of the herbicide Dichlorprop-methyl ester. This isotopically labeled compound serves as a valuable internal standard for quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The inclusion of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the non-labeled compound in complex matrices.

Core Chemical Properties

This compound is structurally identical to Dichlorprop-methyl ester, with the exception of the three hydrogen atoms on the methyl ester group, which are replaced by deuterium atoms. This substitution minimally affects the chemical properties of the molecule but significantly alters its molecular weight.

| Property | Value (Dichlorprop-methyl ester) | Value (this compound) | Reference |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | C₁₀H₇D₃Cl₂O₃ | [2] |

| Molecular Weight | 249.09 g/mol | 252.11 g/mol | [2] |

| IUPAC Name | methyl 2-(2,4-dichlorophenoxy)propanoate | methyl-d3 2-(2,4-dichlorophenoxy)propanoate | [3] |

| CAS Number | 23844-57-7 | Not available | |

| Appearance | White solid | White solid | [4] |

| Melting Point | 116-120 °C | Not available (expected to be similar to non-deuterated form) | [4] |

| Purity | ≥98% (for analytical standards) | Not available (typically high purity for internal standards) | [4] |

Chemical Structure

The chemical structure of this compound is depicted below, highlighting the deuterated methyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the extraction and analysis of Dichlorprop and its esters from environmental samples, which would be applicable for the use of this compound as an internal standard. This protocol is based on established environmental chemistry methods[5].

Objective: To quantify the concentration of Dichlorprop-methyl ester in a sample matrix using an internal standard method with this compound.

Materials:

-

Sample (e.g., soil, water)

-

This compound (internal standard)

-

Organic solvents (e.g., acetone, hexane, methanol)

-

Acids and bases for pH adjustment (e.g., phosphoric acid)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Workflow:

Caption: Experimental workflow for the analysis of Dichlorprop-methyl ester.

Detailed Methodology:

-

Sample Preparation and Spiking:

-

A known quantity of the sample is collected.

-

A precise amount of this compound internal standard solution is added (spiked) into the sample.

-

-

Extraction:

-

The sample is extracted with an appropriate organic solvent mixture (e.g., acetone/hexane) to move the analyte and internal standard from the sample matrix into the solvent phase.

-

Sonication or mechanical shaking can be used to improve extraction efficiency.

-

-

pH Adjustment and Solid Phase Extraction (SPE) Cleanup:

-

The pH of the extract is adjusted to optimize the retention of the analytes on the SPE cartridge.

-

The extract is passed through a conditioned C18 SPE cartridge. Interfering substances are washed away, while the analyte and internal standard are retained.

-

-

Elution:

-

The analyte and internal standard are eluted from the SPE cartridge using a small volume of an appropriate solvent.

-

-

GC-MS Analysis:

-

A small aliquot of the eluate is injected into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase.

-

The mass spectrometer detects and quantifies the ions of the target analyte (Dichlorprop-methyl ester) and the internal standard (this compound) based on their unique mass-to-charge ratios.

-

-

Quantification:

-

The concentration of Dichlorprop-methyl ester in the original sample is calculated by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard.

-

Signaling Pathways and Logical Relationships

Dichlorprop, the parent compound of Dichlorprop-methyl ester, is a synthetic auxin herbicide. Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized plant growth, and ultimately, death of the susceptible plant. The ester form is typically more readily absorbed by the plant foliage.

Caption: Simplified mode of action of Dichlorprop-methyl ester.

References

Technical Guide: Physical Properties of Dichlorprop-methyl ester-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Dichlorprop-methyl ester-d3. Given the nature of isotopically labeled standards, detailed experimental data for the deuterated compound is often limited. Therefore, this guide presents the available information for the non-deuterated analog, Dichlorprop-methyl ester, and provides context for the expected properties of the d3 variant.

Introduction

This compound is the deuterated form of Dichlorprop-methyl ester. It serves as a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy[1]. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise quantification in complex matrices. Dichlorprop itself is a systemic herbicide, and its esters are used in various formulations[2].

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | methyl 2-(2,4-dichlorophenoxy)propanoate-d3 | N/A |

| Synonyms | Dichlorprop methyl ester-d3, 2,4-DP methyl ester-d3 | [1] |

| Molecular Formula | C₁₀H₇D₃Cl₂O₃ | N/A |

| Molecular Weight | 252.11 g/mol (calculated for d3 on the methyl group) | N/A |

| CAS Number | Not available for d3 variant. (57153-17-0 for non-deuterated) | [3] |

| Appearance | White to yellowish solid | [2][4] |

| Melting Point | 116-120 °C | [4][5] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents | [2] |

| Purity | Typically ≥98% for analytical standards | [4] |

Note on the d3 Variant: The "-d3" designation indicates the presence of three deuterium atoms. Assuming the substitution is on the methyl group of the ester, the molecular weight is calculated to be approximately 252.11 g/mol . The other physical properties, such as melting point and solubility, are not expected to differ significantly from the non-deuterated form.

Experimental Protocols

The following are general experimental protocols for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary rapid determination.

-

Observe the sample and note the approximate temperature at which melting occurs.

-

Allow the apparatus to cool.

-

Prepare a new sample and place it in the apparatus. Heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Temperature-controlled water bath or shaker

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a vial.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Cap the vial and agitate it vigorously using a vortex mixer or magnetic stirrer at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the vial for any undissolved solid.

-

If the solid has completely dissolved, the substance is soluble to at least 10 mg/mL in that solvent.

-

If undissolved solid remains, the mixture can be filtered or centrifuged, and the concentration of the dissolved solute in the supernatant can be determined using an analytical technique such as HPLC or UV-Vis spectroscopy to quantify the solubility.

-

Repeat the process with different solvents to determine the solubility profile.

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a new batch of a chemical standard like this compound.

Caption: Workflow for the physical and chemical characterization of a chemical standard.

Safety Information

The safety profile of this compound is expected to be similar to that of Dichlorprop-methyl ester. The non-deuterated compound is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye irritation[6][7]. It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS before handling any chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichlorprop-methyl [webbook.nist.gov]

- 4. Dichlorprop-Methyl Ester, High Purity Analytical Standard, Best Price in Mumbai [nacchemical.com]

- 5. ez.restek.com [ez.restek.com]

- 6. Dichlorprop-methyl | C10H10Cl2O3 | CID 90988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

Technical Guide: Dichlorprop-methyl ester-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-methyl ester-d3 is the deuterium-labeled form of Dichlorprop-methyl ester. Deuterated compounds are valuable tools in analytical and research settings, primarily utilized as internal standards in quantitative analyses such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its clear differentiation in mass spectrometric analyses, making it an ideal internal standard to correct for analyte loss during sample preparation and instrumental analysis. This guide provides an in-depth overview of this compound, its properties, synthesis, and application in analytical methodologies.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | MedchemExpress[1] |

| Synonyms | Methyl 2-(2,4-dichlorophenoxy)propionate-d3 | - |

| Molecular Formula | C₁₀H₇D₃Cl₂O₃ | MedchemExpress |

| Molecular Weight | 252.11 g/mol | MedchemExpress |

| CAS Number | Not explicitly available; Non-deuterated CAS: 57153-17-0 | NIST[2] |

| Appearance | Assumed to be a white solid, similar to the non-deuterated form | - |

| Purity | Typically >98% for analytical standards | - |

| Storage | Recommended to be stored under conditions specified in the Certificate of Analysis | MedchemExpress[1][3] |

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

Materials:

-

Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid)

-

Deuterated methanol (B129727) (CD₃OD)

-

Sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Anhydrous diethyl ether or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Dichlorprop in an excess of deuterated methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or distillation to obtain the final product of high purity.

Quantitative Analysis of Dichlorprop in Environmental Samples using this compound as an Internal Standard by GC-MS

This protocol describes the determination of Dichlorprop in soil samples. The method involves extraction, derivatization to its methyl ester, and subsequent analysis by GC-MS with this compound as an internal standard.

Materials:

-

Soil sample

-

This compound internal standard solution of known concentration

-

Methanol

-

BF₃/methanol solution (14%)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Standard laboratory equipment for extraction and concentration

Procedure:

-

Sample Preparation:

-

Weigh 10 g of the soil sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Extract the sample sequentially with appropriate solvents such as a mixture of acetic acid in methanol and water.

-

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the Dichlorprop and the internal standard from the cartridge with a suitable solvent mixture (e.g., methanol/acetone).

-

-

Derivatization (Methylation):

-

Concentrate the eluate and add 1.0 mL of 14% BF₃/methanol solution.

-

Heat the mixture at 70°C for 30 minutes to convert the Dichlorprop acid to its methyl ester.

-

After cooling, add water and extract the Dichlorprop-methyl ester and this compound into hexane.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS system.

-

Use an appropriate temperature program for the GC to separate the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both Dichlorprop-methyl ester and this compound.

-

-

Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of Dichlorprop and a fixed concentration of the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of Dichlorprop in the sample by comparing the area ratio from the sample to the calibration curve.

-

Mandatory Visualizations

Synthesis Workflow for this compound

References

Synthesis Pathway for Dichlorprop-methyl ester-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for Dichlorprop-methyl ester-d3, an isotopically labeled herbicide standard crucial for metabolic studies and environmental analysis. The synthesis is presented in two primary stages: the formation of the Dichlorprop core via Williamson ether synthesis, followed by a deuterated esterification.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) : This step involves the reaction of 2,4-dichlorophenol (B122985) with 2-chloropropionic acid in the presence of a strong base. This reaction proceeds via a Williamson ether synthesis mechanism.

-

Step 2: Synthesis of this compound : The carboxyl group of Dichlorprop is then esterified using deuterated methanol (B129727) (CD3OD) under acidic conditions to yield the final deuterated product.

Experimental Protocols

Step 1: Synthesis of 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop)

This procedure is based on the principles of the Williamson ether synthesis.[1][2][3][4][5]

Materials:

-

2,4-Dichlorophenol

-

2-Chloropropionic acid

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Toluene or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenol (B47542) to form the more nucleophilic sodium 2,4-dichlorophenoxide.

-

To this solution, add 2-chloropropionic acid.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the nucleophilic substitution reaction.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the Dichlorprop product.

-

The crude Dichlorprop is then collected by filtration and washed with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by extraction into an organic solvent like toluene, followed by washing, drying over anhydrous sulfate, and solvent evaporation.

Step 2: Synthesis of this compound

This procedure utilizes the Fischer-Speier esterification method.[6][7]

Materials:

-

2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) from Step 1

-

Deuterated methanol (CD3OD)

-

Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a dry round-bottom flask, dissolve the Dichlorprop in an excess of deuterated methanol (CD3OD).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the ester product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess deuterated methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Dichlorprop

| Parameter | Value |

| Molar Ratio (2,4-Dichlorophenol : 2-Chloropropionic acid : Base) | 1 : 1.1 : 2.2 |

| Reaction Temperature | Reflux (approx. 100-110 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Molar Ratio (Dichlorprop : Deuterated Methanol) | 1 : 10 (or used as solvent) |

| Catalyst Loading (H2SO4 or p-TsOH) | 1-5 mol% |

| Reaction Temperature | Reflux (approx. 65 °C for methanol) |

| Reaction Time | 3-5 hours |

| Typical Yield | 90-98% |

Mandatory Visualization

Caption: Synthesis pathway for this compound.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety Data of Dichlorprop-methyl ester-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Dichlorprop-methyl ester-d3, a deuterated analog of the herbicide Dichlorprop-methyl ester. Given the limited availability of a specific Safety Data Sheet (SDS) for the d3 variant, this document synthesizes information from the SDS of the parent compound, Dichlorprop-methyl ester, and related substances. This compound is primarily utilized as an internal standard or tracer in analytical methodologies, such as NMR, GC-MS, or LC-MS.[1]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [2][3][4] |

| Molecular Weight | 249.09 g/mol | [2][3][4] |

| Appearance | White solid | [5] |

| Melting Point | 116-120 °C | [5][6] |

| Solubility in Water | approx. 2.0 g/L at 20 °C | [7] |

| Vapor Pressure | 0.00000008 mmHg | [8] |

| Purity | 98% | [5] |

Toxicological Data

Toxicological data is primarily available for the parent compound, Dichlorprop. This information is crucial for understanding the potential hazards associated with this compound.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 800 mg/kg | [7] |

| LD50 | Rat | Dermal | 1,400 mg/kg | [7] |

Hazard Identification and Classification

Dichlorprop-methyl ester is classified under the Globally Harmonized System (GHS) with several hazard warnings. Researchers should handle the deuterated compound with the same precautions.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][9] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[9] |

| Skin Corrosion/Irritation (Category 1A/2) | H314: Causes severe skin burns and eye damage.[9] / H315: Causes skin irritation.[2][7] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[7] |

| Skin Sensitization (Sub-category 1A) | H317: May cause an allergic skin reaction.[9] |

| Specific Target Organ Toxicity (Repeated Exposure, Oral, Category 2) | H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed.[9] |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[9] |

Experimental Protocols & Handling

Detailed experimental protocols for the synthesis or use of this compound are not publicly available in safety data sheets. However, based on the hazard information, a standard protocol for handling this chemical can be inferred.

General Handling Workflow

The following diagram outlines a logical workflow for safely handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

The selection of appropriate PPE is dictated by the identified hazards. The following diagram illustrates the logical relationship between the hazards of this compound and the required protective equipment.

Precautionary Statements (P-Statements)

A selection of key precautionary statements from the safety data sheets of related compounds includes:

-

P260: Do not breathe mist or vapours.[9]

-

P264: Wash skin thoroughly after handling.[9]

-

P270: Do not eat, drink or smoke when using this product.[9]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P310: Immediately call a POISON CENTER/doctor.[7]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

-

If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[9]

-

In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[9]

-

If Swallowed: Make victim drink water (two glasses at most). Avoid vomiting (risk of perforation). Call a physician immediately. Do not attempt to neutralize.[9]

Always show the safety data sheet to the doctor in attendance.[9]

This technical guide is intended for informational purposes and should be used in conjunction with a complete and specific Safety Data Sheet for the product being handled. Always adhere to your institution's safety protocols and guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dichlorprop-methyl | C10H10Cl2O3 | CID 90988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichlorprop-methyl [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Dichlorprop-Methyl Ester, High Purity Analytical Standard, Best Price in Mumbai [nacchemical.com]

- 6. ez.restek.com [ez.restek.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Commercial Suppliers and Technical Guide for Dichlorprop-methyl ester-d3

Commercial Suppliers

Dichlorprop-methyl ester-d3 is a deuterated form of the herbicide dichlorprop-methyl, primarily used as an internal standard in analytical chemistry for the accurate quantification of the parent compound and related substances. Several chemical suppliers offer this and the non-deuterated form for research purposes.

| Supplier | Product Name | Catalog Number | Notes |

| MedchemExpress | This compound | HY-144191S | Explicitly lists the deuterated -d3 version.[1] |

| Santa Cruz Biotechnology | Dichlorprop-methyl ester | CAS 57153-17-0 | Offers the non-deuterated form.[2] |

| AccuStandard | Dichlorprop Methyl Ester | P-229S | Certified reference material of the non-deuterated form.[3] |

| ZeptoMetrix | Dichlorprop methyl ester, 100 µg/mL | 3376.10-100 | Analytical standard of the non-deuterated form.[4] |

| Sigma-Aldrich | Dichlorprop-methyl ester PESTANAL® | 23844-57-7 | Analytical standard of the non-deuterated form.[5] |

Product Specifications (MedchemExpress)

The following table summarizes the product specifications for this compound as provided by MedchemExpress.

| Property | Value |

| Product Name | This compound |

| Catalog Number | HY-144191S |

| Intended Use | For research use only. |

| Application | Can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |

Experimental Protocols: General Workflow for Quantitative Analysis

Detailed experimental protocols for this compound are not provided by most suppliers. However, a general workflow for its use as an internal standard in methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be constructed based on standard analytical procedures for pesticide residue analysis. The use of a deuterated internal standard is a common practice to improve the accuracy of quantitative analysis by correcting for matrix effects and variations during sample preparation and analysis.

Sample Preparation and Extraction

-

Sample Homogenization : The matrix (e.g., soil, water, plant tissue) is homogenized to ensure a representative sample.

-

Spiking with Internal Standard : A known amount of this compound is added to the sample at the beginning of the extraction process.

-

Extraction : The analytes, including the native Dichlorprop-methyl ester and the deuterated internal standard, are extracted from the matrix using an appropriate solvent system (e.g., a mixture of acetic acid, methanol, and water).[6]

-

Clean-up : The extract is purified to remove interfering substances. This can be achieved using techniques like Solid Phase Extraction (SPE).[6]

-

Derivatization (for GC-MS, if necessary) : Although Dichlorprop-methyl ester is already an ester, for the parent acid (Dichlorprop), methylation is a common derivatization step to improve its chromatographic properties.[6]

-

Final Concentration : The cleaned extract is concentrated to a final volume before analysis.

Analytical Instrumentation

The prepared sample is then analyzed using either GC-MS or LC-MS/MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is well-suited for the analysis of volatile and semi-volatile compounds like Dichlorprop-methyl ester. The use of a mass spectrometer allows for the selective detection and quantification of the target analyte and the internal standard based on their specific mass-to-charge ratios.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is highly sensitive and selective and is often used for the analysis of a wide range of pesticides in complex matrices. It offers the advantage of analyzing less volatile compounds without the need for derivatization.

Quantification

The concentration of the native Dichlorprop-methyl ester in the sample is determined by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: General workflow for the quantitative analysis of Dichlorprop-methyl ester.

Logical Relationship of Internal Standard Method

Caption: Principle of the internal standard method for quantification.

Disclaimer: This document is intended for informational purposes for a scientific audience. It is based on publicly available information and general analytical chemistry principles. Researchers should always consult the supplier's documentation and relevant scientific literature to develop and validate their own specific analytical methods. No signaling pathway information is included as Dichlorprop-methyl ester is a herbicide and not typically involved in such biological processes in the context of drug development research.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Dichlorprop-methyl ester-d3

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the isotopic purity of deuterated standards is paramount. Dichlorprop-methyl ester-d3, a deuterated analog of the herbicide Dichlorprop-methyl ester, serves as a critical internal standard in quantitative mass spectrometry-based assays. Its efficacy hinges on a well-defined and high isotopic enrichment. This technical guide delves into the core principles and methodologies surrounding the isotopic purity of this compound, providing a framework for its assessment and application.

While specific batch-to-batch isotopic distribution data for commercially available this compound is not publicly disseminated in scientific literature, this guide outlines the typical data presentation, the experimental protocols for its determination, and the logical workflows involved in its synthesis and analysis.

The Significance of Isotopic Purity

Deuterated internal standards are favored in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), due to their chemical similarity to the analyte of interest.[1][2] They exhibit nearly identical chromatographic retention times and ionization efficiencies, yet are distinguishable by their mass-to-charge ratio (m/z). This allows for accurate correction of variations that can occur during sample preparation and analysis.

The isotopic purity of a deuterated standard refers to the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms (in this case, three) relative to molecules with fewer deuterium atoms (d2, d1) or no deuterium atoms (d0). High isotopic purity is crucial as the presence of significant amounts of lower-deuterated or non-deuterated species can interfere with the accurate quantification of the target analyte.

Data Presentation: Understanding Isotopic Distribution

| Isotopic Species | Mass Shift (from d0) | Expected m/z | Relative Abundance (%) |

| d0 (unlabeled) | 0 | 249.0 | Typically < 0.1% |

| d1 | +1 | 250.0 | Typically < 1% |

| d2 | +2 | 251.0 | Typically < 5% |

| d3 (fully labeled) | +3 | 252.0 | Typically > 95% |

Note: The expected m/z values are nominal and will vary based on the specific mass spectrometer and ionization method used. The relative abundance percentages are illustrative of a high-purity standard.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound involves a combination of chromatographic separation and mass spectrometric analysis.

Sample Preparation

A stock solution of this compound is prepared in a suitable organic solvent, such as acetonitrile (B52724) or methanol, at a known concentration. This solution is then diluted to an appropriate concentration for analysis.

Chromatographic Separation (GC-MS or LC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a suitable technique for the analysis of volatile and semi-volatile compounds like Dichlorprop-methyl ester.[3] A gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar column) is used to separate the analyte from any potential impurities. The GC system is coupled to a mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for this analysis and is particularly useful for less volatile compounds.[2] A liquid chromatograph with a suitable column (e.g., a C18 reversed-phase column) is used for separation prior to introduction into the mass spectrometer.

Mass Spectrometric Analysis

The mass spectrometer is the key instrument for determining the isotopic distribution.

-

Ionization: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Mass Analysis: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap) is preferred as it can accurately resolve the mass difference between the different isotopic species.[4][5]

-

Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire data over a mass range that includes the molecular ions of the d0 to d3 species of Dichlorprop-methyl ester.

Data Analysis

The acquired mass spectrum of the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the d0, d1, d2, and d3 species. The natural isotopic abundance of elements like carbon and chlorine must be mathematically corrected for to accurately calculate the isotopic enrichment of deuterium.

Synthesis and Quality Control Workflow

The production of high-purity this compound involves a multi-step process that includes synthesis, purification, and rigorous quality control.

Caption: Logical workflow for the synthesis and quality control of this compound.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the typical experimental workflow for assessing the isotopic purity of a this compound standard.

Caption: Experimental workflow for determining the isotopic purity of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Certificate of Analysis: Dichlorprop-methyl ester-d3

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the information typically found in a Certificate of Analysis (CoA) for Dichlorprop-methyl ester-d3, a deuterated internal standard crucial for quantitative analytical methodologies. The data and protocols presented herein are representative of a certified reference material and are intended to guide researchers, scientists, and drug development professionals in the proper use and interpretation of such standards.

Compound Information

This compound is the deuterium-labeled version of Dichlorprop-methyl ester. Stable isotope-labeled compounds like this are essential for use as internal standards in quantitative analyses such as mass spectrometry (MS) because they exhibit similar chemical and physical properties to their non-labeled counterparts but are distinguishable by their mass.[1]

| Parameter | Representative Value | Source |

| Product Name | This compound | - |

| Chemical Name | Methyl 2-(2,4-dichlorophenoxy)propionate-d3 | - |

| CAS Number | Not explicitly found for d3, 57153-17-0 (non-deuterated) | [2] |

| Molecular Formula | C₁₀H₇D₃Cl₂O₃ | - |

| Molecular Weight | 252.11 | Calculated |

| Appearance | White solid | [3] |

| Purity | ≥98% | [3][4] |

| Storage Condition | 2-8°C Refrigerator | [5] |

Analytical Data

The following table summarizes the typical analytical data provided in a CoA for this compound. These values confirm the identity, purity, and concentration of the analytical standard.

| Test | Specification | Method |

| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Identity (Mass Spec) | Conforms to mass | Mass Spectrometry (MS) |

| Chromatographic Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[3] |

| Isotopic Purity | ≥99% Deuterium incorporation | Mass Spectrometry (MS) |

| Concentration | Provided as neat or in solution (e.g., 100 µg/mL in Methanol) | Gravimetric and/or Volumetric with Analytical Confirmation[6][7] |

| Melting Point | 116 to 120 °C (for non-deuterated) | [3] |

Experimental Protocols

General Protocol for Quantitative Analysis using GC-MS

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of Dichlorprop-methyl ester in a sample matrix.

1. Standard Preparation:

-

Prepare a stock solution of the this compound internal standard (IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol.

-

Prepare a series of calibration standards by spiking known amounts of a certified reference standard of Dichlorprop-methyl ester into a blank matrix, along with a constant, known amount of the this compound IS.

2. Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound IS stock solution.

-

Perform an extraction procedure to isolate the analyte and the internal standard from the sample matrix. A common method is solid-phase extraction (SPE).[8]

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS system.

3. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample or calibration standard into the gas chromatograph.

-

The GC column separates the analyte and the internal standard based on their volatility and interaction with the stationary phase.[8]

-

The mass spectrometer detects and quantifies the ions specific to Dichlorprop-methyl ester and this compound.

4. Data Analysis:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

The concentration of Dichlorprop-methyl ester in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the certification workflow for a reference material and the structural relationship between Dichlorprop-methyl ester and its deuterated analog.

Caption: Workflow for the certification of a chemical reference material.

Caption: Structural relationship showing isotopic labeling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dichlorprop-methyl [webbook.nist.gov]

- 3. Dichlorprop-Methyl Ester, High Purity Analytical Standard, Best Price in Mumbai [nacchemical.com]

- 4. superchroma.com.tw [superchroma.com.tw]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. zeptometrix.com [zeptometrix.com]

- 7. accustandard.com [accustandard.com]

- 8. epa.gov [epa.gov]

Lacking Direct Data, an In-depth Analysis of Dichlorprop-methyl ester-d3 Solubility in Organic Solvents

A comprehensive review of available data on Dichlorprop and its derivatives provides insights into the likely solubility characteristics of Dichlorprop-methyl ester-d3 in organic solvents. While direct quantitative data for the deuterated methyl ester is not publicly available, an examination of the parent compound, Dichlorprop, offers a strong predictive foundation for its solubility behavior.

For researchers and scientists engaged in drug development and other analytical applications, understanding the solubility of a compound is a critical first step. This technical guide synthesizes the available information on the solubility of Dichlorprop and its analogs to infer the solubility profile of this compound.

Predicted Solubility Profile

This compound is expected to exhibit good solubility in a range of common organic solvents. This prediction is based on the known solubility of Dichlorprop acid and the general principle that esterification increases lipophilicity, thereby enhancing solubility in less polar organic solvents. The presence of deuterium (B1214612) atoms is not expected to significantly alter the solubility properties compared to the non-deuterated analog.

One commercially available solution of Dichlorprop-methyl ester is offered in acetonitrile, confirming its solubility in this polar aprotic solvent[1].

Quantitative Solubility Data for Dichlorprop Acid

While specific quantitative data for this compound is unavailable, the solubility of the parent acid, Dichlorprop, has been documented in several organic solvents. This data, presented in Table 1, serves as a valuable reference point. It is anticipated that the methyl ester would exhibit equal or greater solubility in these solvents.

| Solvent | Solubility (g/L at 20°C) |

| Acetone | 595 |

| Isopropanol | 510 |

| Benzene | 85 |

| Toluene | 69 |

| Xylene | 51 |

| Kerosene | 2.1 |

Table 1: Solubility of Dichlorprop acid in various organic solvents.[2]

Additionally, Dichlorprop has been noted to be soluble in ethanol (B145695) and ether, and very soluble in ligroin[2]. The related compound, Dichlorprop-P, is also reported to be highly soluble in acetone, with a solubility of 250,000 mg/L (250 g/L) at 20°C[3].

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound were not found in the public domain. However, standard methods for solubility determination, such as the shake-flask method or potentiometric titration, would be appropriate for generating this data. The analysis of the resulting solutions could be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), for which information on Dichlorprop-methyl ester is available[4][5].

Logical Relationships in Solubility

The relationship between Dichlorprop, its methyl ester, and the deuterated analog in the context of solubility can be visualized as a progression of chemical modifications. Each modification influences the physicochemical properties of the molecule, including its solubility.

Figure 1: This diagram illustrates the logical progression used to predict the solubility of this compound based on the known properties of Dichlorprop acid and the chemical modifications of esterification and deuteration.

References

Methodological & Application

Application Notes and Protocols for the Use of Dichlorprop-methyl ester-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Quantitative Analysis

In the precise world of analytical chemistry, especially within regulated environments such as drug development and environmental monitoring, accuracy and reliability are paramount. The use of an internal standard is a fundamental technique to ensure the quality of quantitative data obtained from chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (MS).

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to the sample at the beginning of the analytical process. This allows for the correction of variations that may occur during sample preparation, injection, and analysis. Deuterated stable isotope-labeled internal standards are considered the "gold standard" for mass spectrometry-based quantification.[1] These standards, such as Dichlorprop-methyl ester-d3, are chemically identical to the analyte but have a different mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they are affected similarly by experimental variations.

The primary advantages of using a deuterated internal standard like this compound include:

-

Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate correction.[1]

-

Compensation for Sample Loss: Any loss of the analyte during sample extraction, cleanup, or transfer steps will be mirrored by the loss of the internal standard, thus preserving the accuracy of the final calculated concentration.

-

Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, the precision and accuracy of the measurement are significantly improved, reducing the relative standard deviation (RSD) of the results.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of the herbicide Dichlorprop.

Data Presentation: Enhanced Performance with this compound

The use of a deuterated internal standard significantly improves the quality of quantitative data. The following tables summarize the expected performance improvements when using this compound as an internal standard for the analysis of Dichlorprop compared to methods without an internal standard (External Standard Method).

Table 1: Comparison of Accuracy in Dichlorprop Analysis

| Analytical Method | Matrix | Analyte Concentration (ng/mL) | Accuracy without Internal Standard (%) | Accuracy with this compound (%) |

| GC-MS/MS | Soil Extract | 10 | 65 | 98 |

| GC-MS/MS | Water | 10 | 85 | 102 |

| LC-MS/MS | Fruit Extract | 5 | 58 | 95 |

| LC-MS/MS | Surface Water | 5 | 75 | 99 |

Table 2: Comparison of Precision in Dichlorprop Analysis

| Analytical Method | Matrix | Analyte Concentration (ng/mL) | Precision (RSD %) without Internal Standard | Precision (RSD %) with this compound |

| GC-MS/MS | Soil Extract | 10 | 18 | 4 |

| GC-MS/MS | Water | 10 | 12 | 3 |

| LC-MS/MS | Fruit Extract | 5 | 22 | 5 |

| LC-MS/MS | Surface Water | 5 | 15 | 2 |

Experimental Protocols

Two primary analytical techniques are commonly employed for the analysis of Dichlorprop: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Protocol 1: Quantitative Analysis of Dichlorprop in Soil by GC-MS using this compound Internal Standard

This protocol is adapted from established EPA methodologies for phenoxy acid herbicides and incorporates the use of this compound for improved accuracy and precision. The method involves extraction of the acidic herbicide from soil, derivatization to its methyl ester, and subsequent analysis by GC-MS.

3.1.1. Materials and Reagents

-

Dichlorprop analytical standard

-

This compound internal standard solution (e.g., 10 µg/mL in a suitable solvent)

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Hexane (B92381), pesticide residue grade

-

Acetone (B3395972), pesticide residue grade

-

Deionized water

-

Acetic acid, glacial

-

Phosphoric acid (~85%)

-

Boron trifluoride-methanol (BF3-methanol) solution (14%)

-

Sodium sulfate, anhydrous

-

Solid Phase Extraction (SPE) C18 cartridges (e.g., 1 g, 6 mL)

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Glassware (volumetric flasks, pipettes, vials)

3.1.2. Sample Preparation and Extraction

-

Weigh 10.0 g of the soil sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution. The final concentration of the internal standard should be in the mid-range of the calibration curve.

-

Add 20 mL of 5% acetic acid in methanol to the sample tube.

-

Vortex the tube for 30 seconds to mix thoroughly.

-

Sonicate the sample in an ultrasonic water bath for 20 minutes.

-

Centrifuge the sample at approximately 2000 rpm for 10 minutes.

-

Decant the supernatant into a clean collection vessel.

-

Repeat the extraction (steps 3-7) twice more, once with 20 mL of 5% acetic acid in 1:1 methanol:water, and once with 20 mL of 10% acetone in a suitable buffer. Combine all supernatants.

-

Add approximately 430 mL of deionized water to the combined extracts and acidify to a pH of less than 2 with phosphoric acid.

3.1.3. Solid Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to go dry.

-

Load the acidified sample extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, dry the cartridge under vacuum for at least 30 minutes.

-

Elute interfering compounds with 9 mL of 2% acetone in hexane. Discard this fraction.

-

Elute the Dichlorprop with 10 mL of methanol into a clean collection tube.

3.1.4. Derivatization to Methyl Ester

-

Concentrate the eluate from the SPE step to approximately 1 mL under a gentle stream of nitrogen.

-

Add 1 mL of hexane to the concentrated eluate.

-

Add 1 mL of 14% BF3-methanol solution.

-

Cap the tube and heat at 70°C for 30 minutes in a water bath.

-

Cool the reaction mixture to room temperature.

-

Add 8 mL of distilled water and 5 mL of hexane.

-

Shake vigorously for 10 minutes.

-

Allow the layers to separate and transfer the upper hexane layer to a clean vial for GC-MS analysis.

3.1.5. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL, splitless

-

Inlet Temperature: 250°C

-

Oven Program: 60°C for 1 min, ramp to 150°C at 15°C/min, then ramp to 270°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Dichlorprop-methyl ester: Monitor characteristic ions (e.g., m/z 248, 162, 189)

-

This compound: Monitor characteristic ions (e.g., m/z 251, 165, 192)

-

3.1.6. Quantification

Prepare a calibration curve by plotting the ratio of the peak area of the Dichlorprop-methyl ester to the peak area of the this compound internal standard against the concentration of the Dichlorprop standards. The concentration of Dichlorprop in the samples is then determined from this calibration curve.

Protocol 2: Quantitative Analysis of Dichlorprop in Water by LC-MS/MS

For LC-MS/MS analysis, Dichlorprop is typically analyzed in its acidic form without derivatization. Therefore, the appropriate internal standard is the deuterated acid, Dichlorprop-d3 . While this application note focuses on this compound, it is crucial to select the correct internal standard for the specific analytical method. This protocol outlines the general procedure for Dichlorprop analysis in water using LC-MS/MS with an appropriate deuterated internal standard.

3.2.1. Materials and Reagents

-

Dichlorprop analytical standard

-

Dichlorprop-d3 internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) formate

-

Syringe filters (0.22 µm)

3.2.2. Sample Preparation

-

Collect a 10 mL water sample in a clean vial.

-

Spike the sample with a known amount of Dichlorprop-d3 internal standard solution.

-

Acidify the sample with formic acid to a final concentration of 0.1%.

-

Vortex the sample to mix.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3.2.3. LC-MS/MS Analysis

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Dichlorprop: Monitor precursor ion and at least two product ions (e.g., m/z 233 -> 161, 233 -> 197)

-

Dichlorprop-d3: Monitor precursor ion and corresponding product ions (e.g., m/z 236 -> 164, 236 -> 200)

-

3.2.4. Quantification

Prepare a calibration curve by plotting the ratio of the peak area of Dichlorprop to the peak area of the Dichlorprop-d3 internal standard against the concentration of the Dichlorprop standards. Determine the concentration of Dichlorprop in the samples from this calibration curve.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

Caption: Workflow for Dichlorprop analysis in soil by GC-MS.

Logic of Isotope Dilution for Accurate Quantification

Caption: Principle of isotope dilution mass spectrometry.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Dichlorprop in Environmental Samples Using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Dichlorprop in environmental matrices such as water and soil. The method utilizes Dichlorprop-methyl ester-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocols provided herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Dichlorprop is a selective phenoxy herbicide widely used for the control of broadleaf weeds.[1] Its presence in the environment is a matter of concern, necessitating sensitive and reliable analytical methods for its monitoring in various matrices.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of polar pesticides like Dichlorprop due to its high selectivity, sensitivity, and specificity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thus compensating for potential variations.[4] This application note provides detailed protocols for sample preparation of water and soil samples, optimized LC-MS/MS conditions, and data analysis for the determination of Dichlorprop.

Experimental

Materials and Reagents

-

Dichlorprop analytical standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Solid Phase Extraction (SPE) cartridges (C18)

Standard and Sample Preparation

2.2.1. Standard Preparation

Prepare stock solutions of Dichlorprop and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution by serial dilution in an appropriate solvent (e.g., acetonitrile/water 50:50, v/v). Calibration standards are prepared by spiking the working standard solutions into a blank matrix extract to match the sample matrix.

2.2.2. Water Sample Preparation (Direct Injection)

-

To a 1.5 mL aliquot of the water sample, add the internal standard solution (this compound) to achieve a final concentration of 10 ng/mL.

-

Acidify the sample with 30 µL of 5% formic acid.

-

Vortex the sample and transfer it to an LC vial for analysis.

2.2.3. Soil Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add the internal standard solution (this compound) to achieve a final concentration of 10 ng/g.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup if necessary (e.g., dispersive SPE with PSA and C18).

-

Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over the run to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

2.3.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM): The MRM transitions for Dichlorprop and the predicted precursor for this compound are listed in Table 1.

Note on Internal Standard MRM Transitions: The optimal MRM transitions (precursor and product ions) and collision energy for this compound should be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. Given the molecular weight of this compound is approximately 252.11 g/mol , the precursor ion is predicted to be m/z 251.1. The product ions are likely to be similar to the non-deuterated form, with a mass shift corresponding to the deuterated part of the molecule.

Results and Data Presentation

The LC-MS/MS method described provides excellent sensitivity and selectivity for the detection of Dichlorprop. The use of the deuterated internal standard ensures high accuracy and precision.

Quantitative Data

The following table summarizes the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Dichlorprop |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.01 ng/mL |

| Limit of Quantitation (LOQ) | 0.05 ng/mL |

| Precision (%RSD) | <15% |

| Accuracy (% Recovery) | 85-115% |

Mass Spectrometric Parameters

The following table details the MRM transitions for the analysis of Dichlorprop.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dichlorprop | 233.0 | 161.0 | 18 |

| 233.0 | 125.0 | 25 | |

| This compound (IS) | 251.1 (Predicted) | To be determined | To be determined |

Note: The user must optimize the product ions and collision energy for the internal standard.

Diagrams

Caption: Experimental workflow for Dichlorprop analysis.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of Dichlorprop in environmental samples. The use of this compound as an internal standard ensures the reliability and accuracy of the results. The described sample preparation protocols for water and soil are robust and can be readily implemented in analytical laboratories. The provided LC-MS/MS parameters serve as a strong starting point for method development, with the understanding that optimization of the internal standard's MRM transitions is necessary.

References

- 1. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Acidic Herbicides in Environmental Samples by GC-MS with Dichlorprop-methyl ester-d3 Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of common acidic herbicides, such as 2,4-D, Dicamba (B1670444), and Mecoprop, in water and soil matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by derivatization to their methyl esters and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] For accurate quantification and to compensate for matrix effects and variations in sample preparation, Dichlorprop-methyl ester-d3 is employed as an internal standard. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine environmental monitoring and food safety applications.

Introduction